

Application Note: Fluorescent Labeling of Methionylthreonine for Imaging

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Compound of Interest

Compound Name: Methionylthreonine

Cat. No.: B12105053

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Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and tracking of peptides within biological systems.[1] They are crucial for studying molecular interactions, enzyme activity, cellular uptake, and receptor binding.[2][3]

Methionylthreonine (Met-Thr) is a dipeptide whose fluorescently labeled counterpart can serve as a valuable probe in various biological assays. This document provides a detailed protocol for the fluorescent labeling of the N-terminal primary amine of **Methionylthreonine** using N-hydroxysuccinimide (NHS)-ester chemistry, a common and efficient method for labeling peptides.[2][4] The protocol covers the labeling reaction, purification of the conjugate, and subsequent characterization.

Principle of Labeling

The primary method for labeling **Methionylthreonine**, which lacks side-chain primary amines (like lysine) or thiols (like cysteine), is to target its N-terminal α -amino group.[5] NHS-ester-activated fluorescent dyes react efficiently with unprotonated primary amines to form stable, covalent amide bonds.[4] This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the amino group is sufficiently nucleophilic.[6][7]

Data Presentation

Common Amine-Reactive Fluorescent Dyes

The selection of a fluorophore is critical and depends on the specific application, including the available excitation sources and emission filters of the imaging system.^[2] Key properties to consider are wavelength, brightness, and photostability.^{[2][8]}

Fluorophore	Excitation (nm)	Emission (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) ($\text{cm}^{-1}\text{M}^{-1}$)	Brightness ($\epsilon \times \Phi$)
FAM (Carboxyfluorescein)	~494	~518	~0.9	~75,000	~67,500
FITC (Fluorescein)	~494	~518	~0.3	~75,000	~22,500
TAMRA (Tetramethylrhodamine)	~557	~583	~0.1	~90,000	~9,000
Cy3	~550	~570	~0.15	~150,000	~22,500
Cy5	~650	~670	~0.2	~250,000	~50,000
Alexa Fluor 488	~495	~519	~0.92	~71,000	~65,320
Alexa Fluor 555	~555	~565	~0.1	~150,000	~15,000
Alexa Fluor 647	~650	~668	~0.33	~239,000	~78,870

Note: Photophysical properties can be influenced by the local microenvironment of the conjugated peptide. The values presented are representative for the free dyes in aqueous solution and should be confirmed empirically for the final conjugate.^{[8][9]}

Example Characterization Data for FAM-labeled Methionylthreonine

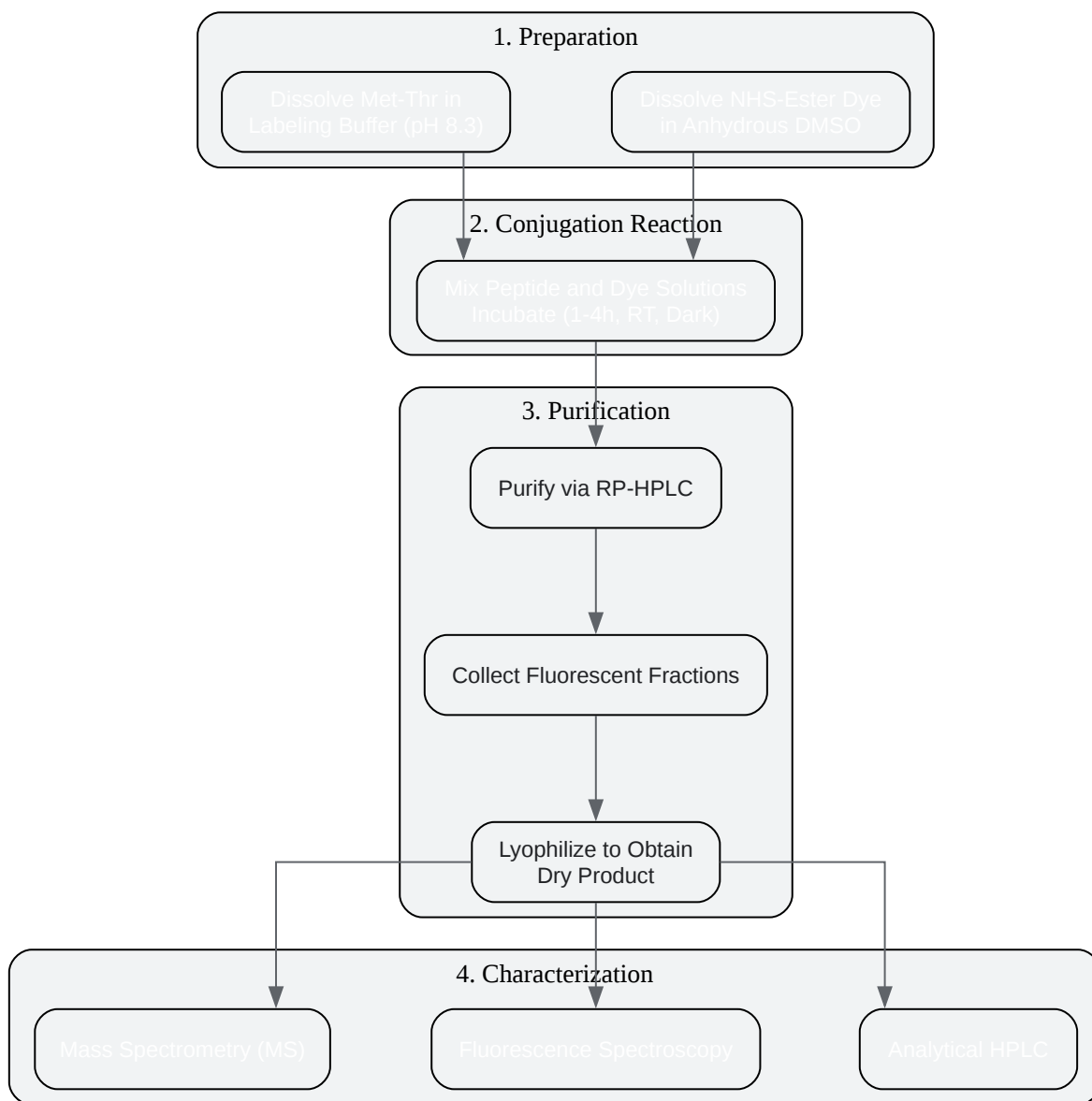
Successful labeling and purification should be confirmed by analytical techniques.

Parameter	Unlabeled Met-Thr	Labeled Met-Thr	Free FAM Dye	Method of Analysis
Molecular Weight (Da)	266.35	642.62	376.27	Mass Spectrometry (ESI-MS) [10]
HPLC Retention Time (min)	5.8	14.3	11.2	Reverse-Phase HPLC [10]
Max Excitation (nm)	N/A	494	494	Fluorescence Spectroscopy [10]
Max Emission (nm)	N/A	518	518	Fluorescence Spectroscopy [10]

Experimental Protocols & Visualizations

Overall Experimental Workflow

The process involves preparing the peptide and dye, performing the conjugation reaction, purifying the product, and finally, characterizing the labeled peptide.



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Caption: Overall workflow for fluorescent labeling of **Methionylthreonine**.

Protocol 1: N-Terminal Labeling with NHS-Ester Dye

This protocol describes the conjugation of an NHS-ester activated dye to the N-terminus of **Methionylthreonine**.

Materials:

- **Methionylthreonine** (Met-Thr) peptide
- NHS-ester activated fluorescent dye (e.g., 5-FAM, NHS Ester)
- Anhydrous Dimethyl sulfoxide (DMSO)[[11](#)]
- Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[[7](#)]
- Microcentrifuge tubes
- Vortex mixer
- Light-blocking foil or dark environment

Methodology:

- Calculate Reagent Amounts:
 - To achieve efficient mono-labeling, a molar excess of the dye is recommended. A starting point is an 8-fold molar excess of the NHS-ester dye relative to the peptide.[[6](#)]
 - Calculation Example: To label 1 mg of Met-Thr (MW: 266.35 g/mol) with 5-FAM NHS Ester (MW: 473.4 g/mol):
 - Moles of Peptide = $0.001 \text{ g} / 266.35 \text{ g/mol} = 3.75 \text{ } \mu\text{mol}$
 - Moles of Dye = $3.75 \text{ } \mu\text{mol} * 8 = 30 \text{ } \mu\text{mol}$
 - Mass of Dye = $30 \text{ } \mu\text{mol} * 473.4 \text{ g/mol} = 14.2 \text{ mg}$
- Prepare Peptide Solution:
 - Dissolve the calculated amount of Met-Thr in the labeling buffer (0.1 M Sodium bicarbonate, pH 8.3).

- A typical concentration is 1-10 mg of peptide per mL of buffer.[6] For low amounts, use a minimal volume (e.g., 20-50 μ L).[7]
- Prepare Dye Stock Solution:
 - Immediately before use, dissolve the calculated mass of the NHS-ester dye in a small volume of anhydrous DMSO to make a concentrated stock solution (e.g., 1-10 mg/mL). [11][12] NHS-esters are moisture-sensitive.
- Perform the Conjugation Reaction:
 - Add the dye stock solution dropwise to the peptide solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be low (<10%) to avoid peptide precipitation.
 - Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[7] Protect the reaction from light by wrapping the tube in aluminum foil.[13]

Caption: NHS-ester reaction with the N-terminal amine of a peptide.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Purification is essential to remove unreacted free dye and any unlabeled peptide.[14] RP-HPLC is a highly effective method for this separation.[15]

Materials:

- RP-HPLC system with a UV and/or fluorescence detector
- C18 column (preparative or semi-preparative)
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Lyophilizer

Methodology:

- **Sample Preparation:** Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to stop the reaction and ensure peptide protonation.
- **HPLC Separation:**
 - Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
 - Inject the reaction mixture onto the column.
 - Elute the components using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30-40 minutes).
 - Monitor the elution at a wavelength suitable for the dye's absorbance (e.g., ~490 nm for FAM) and the peptide backbone (~220 nm).
- **Fraction Collection:**
 - The fluorescently labeled peptide is typically more hydrophobic than the unlabeled peptide and will elute later. The free dye may elute at a different time depending on its properties. [\[16\]](#)
 - Collect the fractions corresponding to the major fluorescent peak that is well-separated from the free dye peak.
- **Product Recovery:**
 - Confirm the purity of the collected fractions using analytical HPLC.
 - Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a dry powder. Store protected from light at -20°C or lower.

Protocol 3: Characterization of Labeled Peptide

1. Mass Spectrometry (MS):

- **Purpose:** To confirm the identity and purity of the final product. [\[17\]](#)

- Method: Use Electrospray Ionization Mass Spectrometry (ESI-MS). Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water).
- Expected Result: The observed mass should correspond to the theoretical mass of the Met-Thr peptide plus the mass of the fluorescent dye minus the mass of the NHS leaving group.
[\[10\]](#)

2. Fluorescence Spectroscopy:

- Purpose: To verify that the photophysical properties of the fluorophore are intact post-conjugation.[\[10\]](#)
- Method: Dissolve the labeled peptide in a suitable buffer (e.g., PBS, pH 7.4). Measure the absorbance spectrum to find the excitation maximum and then record the fluorescence emission spectrum.
- Expected Result: The excitation and emission maxima should be consistent with the known values for the specific fluorophore, although minor shifts can occur upon conjugation.[\[9\]](#)

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low Labeling Efficiency	- Incorrect pH of labeling buffer.- Hydrolyzed NHS-ester dye.- Insufficient molar excess of dye.	- Verify buffer pH is 8.3-8.5.[7]- Use fresh, anhydrous DMSO and prepare dye solution immediately before use.[11]- Increase the molar excess of the dye.
Multiple Labeled Species	- Not applicable for Met-Thr, but for peptides with multiple amines (e.g., Lys), this indicates over-labeling.	- Reduce the molar excess of the dye or shorten the reaction time.
Precipitation During Reaction	- Peptide is not soluble in the final reaction mixture.- High concentration of organic solvent (DMSO/DMF).	- Ensure peptide is fully dissolved before adding the dye.- Keep the volume of added organic solvent to a minimum (<10%).
Poor Separation in HPLC	- Inappropriate gradient.- Unsuitable column.	- Optimize the elution gradient to improve resolution between the labeled peptide and free dye.- Ensure the column chemistry (e.g., C18) is appropriate.

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